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molecular formula C11H13NO2 B8302704 7-Methoxy-3-benzofuranethylamine

7-Methoxy-3-benzofuranethylamine

Cat. No. B8302704
M. Wt: 191.23 g/mol
InChI Key: ZDYFSZAOYGZRQN-UHFFFAOYSA-N
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Patent
US04260761

Procedure details

A mixture of 26.7 g of the tosylate of 7-methoxy-3-benzofuranethanol (Example 2a), prepared as described in Example 1b, 300 ml of tetrahydrofuran and 100 g of ammonia was heated in a pressure vessel to 100° for 4 hours. The crude product was partitioned into basic and neutral fractions, and the basic fraction short-path distilled (to 170° bath temperature, 1 micron pressure) to give 11.2 g (76%) of 7-methoxy-3-benzofuranethylamine; nmr spectrum (in CDCl3): τ2.6 (s, 1); 2.9-3.4 (m, 3); 6.1 (s, 3); 6.9-7.5 (m, 4) and 8.9 (s, 2).
Quantity
26.7 g
Type
reactant
Reaction Step One
Name
7-methoxy-3-benzofuranethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(C1C=CC(C)=CC=1)([O-])(=O)=O.[CH3:12][O:13][C:14]1[C:19]2[O:20][C:21]([CH2:23][CH2:24]O)=[CH:22][C:18]=2[CH:17]=[CH:16][CH:15]=1.[NH3:26]>O1CCCC1>[CH3:12][O:13][C:14]1[C:19]2[O:20][C:21]([CH2:23][CH2:24][NH2:26])=[CH:22][C:18]=2[CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
26.7 g
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1
Name
7-methoxy-3-benzofuranethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=CC2=C1OC(=C2)CCO
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
was heated in a pressure vessel to 100° for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The crude product was partitioned into basic and neutral fractions
DISTILLATION
Type
DISTILLATION
Details
the basic fraction short-path distilled (to 170° bath temperature, 1 micron pressure)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC2=C1OC(=C2)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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